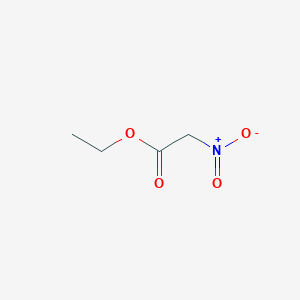![molecular formula C15H12ClNO B140679 10,11-二氢-5H-二苯并[b,f]氮杂卓-5-羰基氯 CAS No. 33948-19-5](/img/structure/B140679.png)
10,11-二氢-5H-二苯并[b,f]氮杂卓-5-羰基氯
描述
10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride, also known as DHBA, is a synthetic organic compound used in a variety of scientific research applications. It is a colorless, water-soluble solid that has a low melting point and is highly stable. DHBA has been used in a variety of fields, including organic synthesis, drug discovery, and biochemistry. DHBA has been found to have a number of biochemical and physiological effects, as well as a variety of advantages and limitations for lab experiments.
科学研究应用
以下是关于“10,11-二氢-5H-二苯并[b,f]氮杂卓-5-羰基氯”,也被称为“亚氨基二苄基-5-羰基氯”的科学研究应用的全面分析,重点介绍其独特的应用:
药物学重要衍生物的合成
该化合物是制备具有潜在治疗应用的药理学重要的二苯并氮杂卓-哒嗪衍生物的起始材料 .
氨基酚衍生物的中间体
它用于合成关键中间体,例如3-氯-1-(5H-二苯并[b,f]氮杂卓-5yl)丙烷-1-酮,这些中间体是氨基酚衍生物的前体 .
尿素衍生物的制备
该化合物用于制备尿素衍生物,这些衍生物是有效的P2X4受体拮抗剂,在嘌呤能信号转导中起重要作用 .
新型主体材料的合成
它为设计和合成具有供体基团亚结构变化的新型主体材料提供了基础,影响了电子和光物理性质 .
药物开发中的分析研究
亚氨基二苄基-5-羰基氯用于药物(如卡马西平)商业生产过程中的分析研究,以及用于向FDA提交ANDA和DMF等监管文件 .
生物活性化合物的合成
该化合物在合成抗高血压药、抗肿瘤药物和抗菌剂方面至关重要,为医学治疗的进步做出了贡献 .
染料、颜料和聚合物的生产
作用机制
Target of Action
The primary target of 10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride, also known as Iminodibenzyl-5-carbonyl chloride, is the P2X4 receptor , a subtype of purinergic receptors . These receptors are involved in various physiological processes, including inflammation, pain perception, and neuroplasticity .
Mode of Action
The compound interacts with its target, the P2X4 receptor, by acting as an antagonist . This means it binds to the receptor and inhibits its activation, thereby preventing the downstream effects associated with the receptor’s activation .
Biochemical Pathways
Given its antagonistic action on the p2x4 receptor, it likely impacts pathways related toneurotransmission and inflammatory responses .
Result of Action
By acting as an antagonist at the P2X4 receptor, the compound can potentially modulate neurotransmission and inflammatory responses . This could lead to effects such as reduced pain perception and decreased inflammation .
安全和危害
未来方向
The compound is an intermediate in the synthesis of many anticonvulsant drugs . It is also used in the synthesis of 10,11-Dibromo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride , which is an intermediate for a synthesis process of oxcarbazepine, an anticonvulsant drug that is used to treat epilepsy . Therefore, its future directions may include its use in the development of new anticonvulsant drugs.
生化分析
Biochemical Properties
10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to act as an organic electrophile in certain reactions, facilitating the esterification of free carboxyl groups formed at the surface of polyethylene terephthalate by enzyme hydrolysis . Additionally, it may be used in the preparation of urea derivatives, which are potent P2X4 receptor antagonists . These interactions highlight the compound’s versatility and importance in biochemical research.
Cellular Effects
The effects of 10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause the esterification of free carboxyl groups, which can impact cellular metabolism . Furthermore, its role as an organic electrophile suggests that it may influence cell signaling pathways by modifying the activity of specific enzymes and proteins.
Molecular Mechanism
At the molecular level, 10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride exerts its effects through various binding interactions with biomolecules. It acts as an organic electrophile, which allows it to participate in reactions that modify the structure and function of enzymes and proteins This compound may also inhibit or activate specific enzymes, leading to changes in gene expression and cellular function
Temporal Effects in Laboratory Settings
The stability and degradation of 10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride in laboratory settings are important considerations for its use in research. This compound is known to be stable under inert gas conditions but can decompose in the presence of moisture . Long-term studies have shown that it can have lasting effects on cellular function, although the specific temporal changes in its activity and stability are still being explored.
Dosage Effects in Animal Models
In animal models, the effects of 10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride vary with different dosages. At lower doses, it may exhibit beneficial effects, such as the inhibition of specific receptors or enzymes . At higher doses, it can cause toxic or adverse effects, including severe skin and eye damage . These dosage-dependent effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. For example, it may be used in the preparation of trans-10,11-dibromo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride via bromination . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of 10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride within cells and tissues are critical for its biochemical activity. This compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within cells can impact its effectiveness and potential side effects.
Subcellular Localization
The subcellular localization of 10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications
属性
IUPAC Name |
5,6-dihydrobenzo[b][1]benzazepine-11-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO/c16-15(18)17-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)17/h1-8H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COHHZMJBMIHLGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40187566 | |
| Record name | 10,11-Dihydro-5H-dibenz(b,f)azepine-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40187566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33948-19-5 | |
| Record name | 10,11-Dihydro-5H-dibenz[b,f]azepine-5-carbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33948-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10,11-Dihydro-5H-dibenz(b,f)azepine-5-carbonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033948195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10,11-Dihydro-5H-dibenz(b,f)azepine-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40187566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10,11-dihydro-5H-dibenz[b,f]azepine-5-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.036 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride in the synthesis of new compounds?
A1: 10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride serves as a key building block in the synthesis of new polycyclic compounds containing dibenzo[b,f]azepine and 10,11-dihydrodibenzo[b,f]azepine moieties []. It reacts with various amines, like 1-phenylpiperazine and pyrrolidine, to form amide derivatives [].
Q2: How is 10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride used in the development of chiral stationary phases for HPLC?
A2: Researchers utilized 10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride to modify (S)-leucinol in the development of new chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) []. These CSPs were designed for the chiral separation of various compounds, including π-acidic amino acid derivatives and π-basic compounds [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-(furo[3,2-c]pyridin-2-ylmethyl)acetamide](/img/structure/B140598.png)







![1H-Pyrido[3,4-B][1,4]oxazine](/img/structure/B140622.png)


![(S,S)-1-Dicyclohexylphosphino-2-[1-(dicyclohexylphosphino)ethyl]ferrocene](/img/structure/B140632.png)